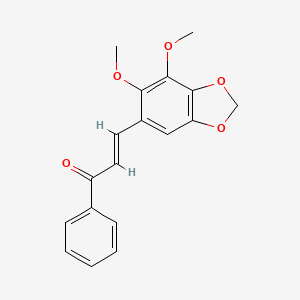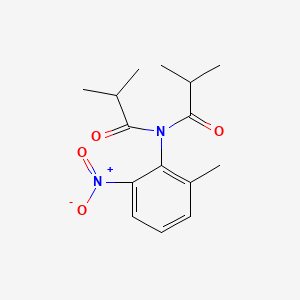![molecular formula C22H25NO5 B11473486 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11473486.png)
5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole ring, a trimethylphenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole typically involves multi-step organic reactions. The starting materials often include 4,7-dimethoxy-1,3-benzodioxole and 2,4,6-trimethylphenyl derivatives. The synthesis may involve:
Formation of the Benzodioxole Ring: This step involves the reaction of appropriate phenolic compounds with methoxy groups under acidic conditions.
Formation of the Oxazole Ring: This step typically involves cyclization reactions using reagents like hydroxylamine and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazole intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole is unique due to its combination of structural features, including the benzodioxole and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C22H25NO5/c1-12-6-13(2)19(14(3)7-12)17-10-16(28-23-17)8-15-9-18(24-4)21-22(20(15)25-5)27-11-26-21/h6-7,9,16H,8,10-11H2,1-5H3 |
InChI Key |
NZDPJVKACGSTHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473410.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11473418.png)
![N-{7-[(4-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide](/img/structure/B11473419.png)
![8-Hydroxy-1-[(phenylcarbonyl)amino]-6-thiabicyclo[3.2.1]oct-4-yl benzoate](/img/structure/B11473427.png)



![2-[(4-Fluorophenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B11473468.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11473473.png)
![3-(3,4-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11473480.png)
![3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-1H-indole-6-carbonitrile](/img/structure/B11473482.png)
![N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B11473491.png)
![5-Oxo-3-phenyl-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11473492.png)
